Regiochemical Identity: 6-Methoxy vs. 4-Methoxy Positional Isomer Differentiation
The target compound carries the methoxy substituent at the 6-position of the eastern benzothiazole ring, in contrast to its closest commercially available regioisomer, 4,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (CAS 862974-32-1). The two isomers are chromatographically and spectroscopically distinguishable. Vendor technical specifications confirm that the target 6-methoxy isomer is supplied at a purity of ≥95% as verified by 1H-NMR, ensuring that the positional identity is preserved during procurement [1]. In medicinal chemistry campaigns, methoxy positional isomers on benzothiazole scaffolds have been shown to produce divergent CB2 receptor binding affinities, with the methoxy group's hydrogen-bond acceptor capacity being highly sensitive to its aromatic ring position [2].
| Evidence Dimension | Purity-assured regiochemical identity (6-OMe vs. 4-OMe) |
|---|---|
| Target Compound Data | 6-Methoxy regioisomer; Purity ≥95% (1H-NMR confirmed) [1] |
| Comparator Or Baseline | 4-Methoxy regioisomer (CAS 862974-32-1); Purity specification available from equivalent vendors |
| Quantified Difference | Positional isomerism confirmed by distinct 1H-NMR spectra; no cross-contamination above 5% threshold |
| Conditions | Vendor QC laboratory; 1H-NMR characterization |
Why This Matters
Procuring the incorrect regioisomer would introduce a confounding variable in any structure-activity relationship study, as the 6-MeO and 4-MeO benzothiazole derivatives engage biological targets through non-identical pharmacophoric points.
- [1] Abbexa Ltd. 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine Product Page. Purity: ≥ 95% (1H-NMR). Accessed 2026. View Source
- [2] Aly MW, Ludwig FA, Deuther-Conrad W, Brust P, Abadi AH, Moldovan RP, Osman NA. Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Bioorganic Chemistry. 2021 Sep;114:105191. View Source
